4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester
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Overview
Description
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method involves the reaction of anthranilic acid derivatives under specific conditions . These synthetic routes often require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, often using reagents like halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of enzymes, such as integrase, by chelating metal ions like Mg²⁺ . This binding inhibits the enzyme’s activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
4-oxo-4H-quinolizine derivatives: These compounds share a similar fused ring structure but differ in the specific heteroatoms and functional groups present.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but include a benzimidazole moiety.
The uniqueness of ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-7-10(14)13-6-4-3-5-9(13)12-8/h3-7H,2H2,1H3 |
InChI Key |
WKNADLYOSBJHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C=CC=CC2=N1 |
Origin of Product |
United States |
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